molecular formula C27H36N4O2 B2541503 N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922083-76-9

N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2541503
CAS RN: 922083-76-9
M. Wt: 448.611
InChI Key: MDQFDWSGDAMWOO-UHFFFAOYSA-N
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Description

N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, also known as MIOX or MIOX-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. MIOX is a small molecule that belongs to the class of oxalamide compounds, which are known for their ability to inhibit certain enzymes and receptors in the human body.

Scientific Research Applications

1. Unique Coordination Chemistry in Ligand-Mediated Reactions

N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide and its derivatives have been studied for their ability to form unique coordination complexes with metals. For instance, derivatives of this compound have been used to design N,N,O-donor Schiff-base ligands, demonstrating the compound's potential in exploring the role of ligands in the coordination chemistry of metals like Copper (II) (Majumder et al., 2016).

2. Synthesis of Arylsulfonamide Derivatives

The compound's derivatives have been synthesized as arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, aiming to develop new α1-adrenoceptor antagonists. These derivatives have shown high-to-moderate affinity for the α1-adrenoceptor, indicating their potential in therapeutic applications (Rak et al., 2016).

3. Enantioselective Synthesis Processes

The compound's structure has been utilized in the development of enantioselective synthesis processes for drug substances. This includes convergent, stereoselective, and economical synthesis methods, demonstrating the compound's role in facilitating the production of pharmaceutically relevant substances (Cann et al., 2012).

4. Molecular Interaction Studies

Studies have also focused on the molecular interactions of this compound's derivatives with specific receptors, providing insights into their structural and functional dynamics. For example, investigations into the interaction of derivatives with the CB1 cannabinoid receptor have offered valuable information on the conformations and pharmacophore models for receptor ligands (Shim et al., 2002).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c1-18-14-19(2)25(20(3)15-18)29-27(33)26(32)28-17-24(31-11-6-5-7-12-31)21-8-9-23-22(16-21)10-13-30(23)4/h8-9,14-16,24H,5-7,10-13,17H2,1-4H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQFDWSGDAMWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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